molecular formula C16H9Cl2F B11835317 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene

2-(3,5-Dichlorophenyl)-1-fluoronaphthalene

Cat. No.: B11835317
M. Wt: 291.1 g/mol
InChI Key: XJWRXUMHEXISMW-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-1-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 3,5-dichlorophenyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is highly efficient and selective.

Another method involves the Friedel-Crafts acylation reaction, where 3,5-dichlorobenzoyl chloride is reacted with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride . This reaction proceeds through the formation of an acylium ion intermediate, which then undergoes electrophilic aromatic substitution to yield the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale implementation of the aforementioned synthetic routes. The Suzuki-Miyaura coupling reaction is particularly favored due to its scalability and the availability of boronic acid derivatives. The reaction is carried out in large reactors with precise control over temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)-1-fluoronaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the fluorine atom. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Oxidation Reactions: The naphthalene ring can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium is a typical reagent.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is frequently employed.

Major Products

    Substitution: Formation of substituted naphthalene derivatives with functional groups such as amines or thiols.

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of hydrogenated naphthalene derivatives.

Scientific Research Applications

2-(3,5-Dichlorophenyl)-1-fluoronaphthalene has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: It is utilized in the development of organic semiconductors and other advanced materials due to its unique electronic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical architectures.

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-1-fluoronaphthalene is largely dependent on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the dichlorophenyl and fluorine substituents can enhance binding affinity and selectivity for certain targets, influencing the compound’s pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dichlorophenyl)-1-fluoronaphthalene is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications where precise molecular interactions are required.

Properties

Molecular Formula

C16H9Cl2F

Molecular Weight

291.1 g/mol

IUPAC Name

2-(3,5-dichlorophenyl)-1-fluoronaphthalene

InChI

InChI=1S/C16H9Cl2F/c17-12-7-11(8-13(18)9-12)15-6-5-10-3-1-2-4-14(10)16(15)19/h1-9H

InChI Key

XJWRXUMHEXISMW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2F)C3=CC(=CC(=C3)Cl)Cl

Origin of Product

United States

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